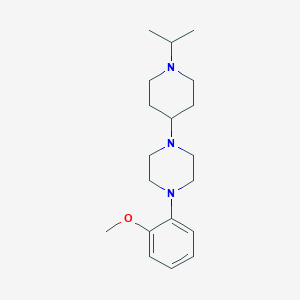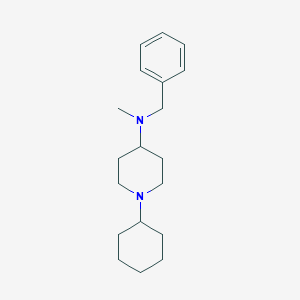
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine moiety. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the formation of the piperidine and piperazine rings followed by their functionalization and coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ugi reaction: A multicomponent reaction that can be used to form piperazine derivatives.
Ring opening of aziridines: This involves the action of N-nucleophiles on aziridines to form piperazine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow chemistry techniques and the use of robust catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
科学的研究の応用
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals.
Piperazine: A six-membered ring containing two nitrogen atoms, also widely used in drug design.
Uniqueness
What sets 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE apart is its combination of both piperidine and piperazine moieties, which can confer unique pharmacological properties. This dual structure allows for more versatile interactions with biological targets, potentially leading to more effective therapeutic agents.
特性
分子式 |
C19H31N3O |
|---|---|
分子量 |
317.5 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3/h4-7,16-17H,8-15H2,1-3H3 |
InChIキー |
MYNSDSVKRCTOAI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
正規SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B247597.png)
![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247598.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE](/img/structure/B247630.png)
![1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
